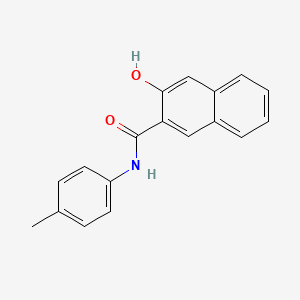

3-Hydroxy-N-(4-Methylphenyl)naphthalin-2-carboxamid

Übersicht

Beschreibung

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <0.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Diese Verbindung hat eine signifikante antibakterielle Aktivität gezeigt. Beispielsweise zeigte 3-Hydroxy-N-(2-Methoxyphenyl)naphthalin-2-carboxamid eine hohe biologische Aktivität (MIC = 55,0 µmol/L) gegen S. aureus sowie gegen Methicillin-resistente Stämme .

Herbizide Aktivität

Die Verbindung wurde auf ihre Aktivität in Bezug auf die Hemmung des photosynthetischen Elektronentransports (PET) in Spinat (Spinacia oleracea L.) Chloroplasten getestet .

Antimikobakterielle Aktivität

N-(2-Fluorphenyl)-3-hydroxynphthalin-2-carboxamid zeigte eine höhere Aktivität (MIC = 28,4 µmol/L) gegen M. marinum als das Standard-Isoniazid. Auch 3-Hydroxy-N-(4-Nitrophenyl)naphthalin-2-carboxamid zeigte eine höhere Aktivität (MIC = 13,0 µmol/L) gegen M. kansasii als das Standard-Isoniazid .

Lipophilie-Studien

Lipophilie wurde seit Jahrzehnten als wichtige Arzneimittelegenschaft untersucht und angewendet. Die höchste experimentelle Lipophilie wurde für 3-Hydroxy-N-(4-Trifluormethylphenyl)naphthalin-2-carboxamid gefunden, während 3-Hydroxy-N-Phenylnaphthalin-2-carboxamid den niedrigsten log k-Wert zeigte .

Antimikrobielle Mittel

Eine Reihe von zweiundzwanzig neuen N-(disubstituierten-Phenyl)-3-hydroxynphthalin-2-carboxamid-Derivaten wurde synthetisiert und als potenzielle antimikrobielle Mittel charakterisiert .

Antistaphylokokken-Aktivität

N-[3,5-Bis(Trifluormethyl)phenyl]- und N-[2-Chlor-5-(Trifluormethyl)phenyl]-3-hydroxynphthalin-2-carboxamid zeigten submikromolare (MIK 0,16–0,68 µM) antistaphylokokken-Aktivität .

Wirkmechanismus

Mode of Action

It has been shown to have antibacterial activity, suggesting it interacts with bacterial cells in a way that inhibits their growth or survival .

Biochemical Pathways

It has been suggested that the compound may inhibit photosynthetic electron transport in spinach chloroplasts , indicating a potential effect on photosynthetic pathways.

Pharmacokinetics

It’s known that lipophilicity plays a major role in these processes, affecting solubility, absorption, distribution, and biotransformation, as well as pharmacological activity .

Result of Action

It has been shown to have antibacterial activity, suggesting it may cause cellular damage or inhibit essential processes in bacterial cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Naphthol AS-RT .

Biologische Aktivität

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This compound, characterized by its naphthalene structure fused with a carboxamide group and a hydroxyl group, has garnered interest due to its potential applications in drug development and agriculture. Its molecular formula is , with a molecular weight of approximately 299.305 g/mol .

The biological activity of this compound is attributed to its structural features, which allow it to interact with various molecular targets. The presence of the hydroxyl group facilitates hydrogen bonding and enhances solubility in biological systems, while the naphthalene core provides an aromatic character conducive to π-π interactions with biomolecules . The mechanism of action may involve the modulation of enzyme activity, interference with cellular signaling pathways, and potential genotoxic effects due to metabolic conversion to reactive intermediates .

Antimicrobial Properties

Research indicates that 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- exhibits antimicrobial activity. This property makes it a candidate for applications in agriculture as a pesticide or fungicide . The compound's ability to inhibit microbial growth could be linked to its structural interactions with microbial cell membranes or essential metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties, showing promise in inhibiting the proliferation of cancer cells. Studies suggest that similar compounds can induce apoptosis (programmed cell death) and inhibit tumor growth by interfering with specific signaling pathways . The exact pathways remain under investigation, but there is evidence pointing towards the involvement of oxidative stress mechanisms and modulation of gene expression.

Genotoxicity and Carcinogenicity

There are concerns regarding the genotoxic potential of azo compounds, including 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)-. Azo compounds can undergo metabolic reduction to release aromatic amines, which are known mutagens . Studies have indicated that exposure to this compound may lead to DNA damage, raising questions about its safety profile in prolonged use or exposure scenarios .

Case Studies

Several studies have focused on the biological effects of related compounds within the naphthalene carboxamide family. For instance:

- Study on Anticancer Activity : A study demonstrated that derivatives of naphthalene carboxamides exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

- Antimicrobial Activity Assessment : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis

The following table summarizes key structural and biological features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl) | C18H15NO2 | Different substituent on nitrogen |

| 1-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl) | C18H17NO2 | Position of amide group differs |

| 2-Hydroxy-1-naphthalenecarboxylic acid | C11H10O3 | Lacks amide functionality; more acidic |

Eigenschaften

IUPAC Name |

3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-12-6-8-15(9-7-12)19-18(21)16-10-13-4-2-3-5-14(13)11-17(16)20/h2-11,20H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBZFRCZVJXXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063115 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668588 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3651-62-5 | |

| Record name | 3-Hydroxy-N-(4-methylphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3651-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37521 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003651625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibanaphthol RT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4'-methyl-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-4'-METHYL-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XQ3JQD4MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.